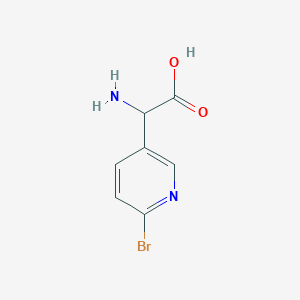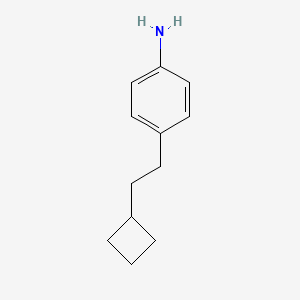![molecular formula C20H22N2O5 B12077308 L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an alanine residue, a phenylmethoxycarbonyl group, and a phenylalanyl group. This compound is often used in various chemical and biochemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) typically involves the protection of the amino group of alanine with a phenylmethoxycarbonyl group. This is followed by the coupling of the protected alanine with D-phenylalanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with each step involving the protection and deprotection of functional groups to ensure the correct sequence and structure of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The phenylmethoxycarbonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the protecting groups.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used to substitute the phenylmethoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can result in the removal of protecting groups to yield free amino acids.
Wissenschaftliche Forschungsanwendungen
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Employed in the study of protein structure and function, as well as in enzyme assays.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protecting group, allowing the compound to participate in various biochemical pathways without premature degradation. The compound’s effects are mediated through its ability to form stable peptide bonds and interact with other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Alanine, N-[O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-, phenyl ester
- L-Alanine, 3-amino-N-[(phenylmethoxy)carbonyl]
- L-Alanine, N-[(phenylmethoxy)carbonyl]-, [[2-(1,1-dimethylethoxy)-2-oxoethyl]imino]di-2,1-ethanediyl ester
Uniqueness
L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific biochemical reactions and pathways that similar compounds may not be able to.
Eigenschaften
Molekularformel |
C20H22N2O5 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17+/m0/s1 |
InChI-Schlüssel |
LEJTXQOVOPDGHS-WMLDXEAASA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)





![4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12077275.png)






